

An In-Depth Technical Guide to the Crystal Structure of Aniline Phosphate

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Compound of Interest

Compound Name: Aniline phosphate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of **aniline phosphate** ($\text{C}_6\text{H}_8\text{N}^+\cdot\text{H}_2\text{PO}_4^-$), also known as anilinium dihydrogen phosphate. The information presented herein is crucial for understanding the solid-state properties of this compound, which is of interest in materials science and pharmaceutical development due to its potential applications in nonlinear optics and as a component in drug formulations.

Crystal Structure and Unit Cell Parameters

Aniline phosphate crystallizes in a triclinic system with the space group P-1.[1] This centrosymmetric space group indicates that the crystal does not exhibit second-harmonic generation (SHG), a property relevant for certain nonlinear optical applications. The asymmetric unit of the crystal structure is notable for containing three symmetry-independent formula units of anilinium dihydrogen phosphate ($Z' = 3$).[1][2]

The crystal structure is characterized by distinct organic and inorganic layers that alternate along the b-axis. The inorganic layers are composed of deformed dihydrogen phosphate (H_2PO_4^-) tetrahedra, which assemble into infinite ladders through strong, short hydrogen bonds. The organic layers consist of anilinium ($\text{C}_6\text{H}_5\text{NH}_3^+$) cations.[1][2]

The unit cell parameters for **aniline phosphate** are summarized in the table below.

Crystallographic Parameter	Value
Crystal System	Triclinic
Space Group	P-1
a (Å)	8.793
b (Å)	10.426
c (Å)	14.147
α (°)	87.03
β (°)	74.94
γ (°)	84.25
Volume (Å ³)	1244.54
Z	6

Intermolecular Interactions and Hydrogen Bonding Network

The stability of the **aniline phosphate** crystal is predominantly dictated by an extensive network of hydrogen bonds. The anilinium cations are anchored to the inorganic dihydrogen phosphate ladders via four N-H...O crosslinks.^{[1][2]} Notably, the anilinium cations themselves are not directly hydrogen-bonded to one another.

Each -NH₃⁺ group of the anilinium cation participates in hydrogen bonding. Two of the hydrogen atoms form one normal and one bifurcated N-H...O hydrogen bond with the P=O oxygen atoms of two phosphate tetrahedra within the same chain. The third hydrogen atom of the -NH₃⁺ group forms a hydrogen bond with the nearest oxygen atom of an adjacent phosphate ladder.^{[1][2]} This intricate hydrogen bonding scheme creates a robust three-dimensional supramolecular architecture.

*Key intermolecular interactions in **aniline phosphate**.*

Experimental Protocols

Synthesis and Crystallization

Single crystals of **aniline phosphate** can be grown using the slow evaporation solution technique. The synthesis involves the reaction of aniline and orthophosphoric acid in a 1:1 molar ratio.

Materials:

- Aniline ($\text{C}_6\text{H}_5\text{NH}_2$)
- Orthophosphoric acid (H_3PO_4)
- Ethanol
- Double distilled water

Procedure:

- Prepare a solution by dissolving equimolar amounts of aniline and orthophosphoric acid in a solvent mixture of ethanol and double distilled water (1:1 volume ratio).
- Stir the solution thoroughly to ensure complete dissolution and reaction.
- Filter the resulting solution to remove any particulate impurities.
- Transfer the filtered solution to a crystallization dish and cover it with a perforated lid to allow for slow evaporation of the solvent at room temperature.
- Monitor the crystallization dish over a period of several days to weeks for the formation of single crystals.
- Once crystals of suitable size and quality have formed, they can be harvested from the solution.

*Experimental workflow for **aniline phosphate** synthesis.*

X-ray Diffraction Analysis

The determination of the crystal structure of **aniline phosphate** is achieved through single-crystal X-ray diffraction (XRD).

Data Collection:

- A suitable single crystal is mounted on a goniometer head.
- X-ray diffraction data are collected using a diffractometer equipped with a monochromatic radiation source (e.g., Mo K α or Cu K α).
- Data is typically collected at a controlled temperature, often cooled to reduce thermal vibrations and improve data quality.
- A series of diffraction images are recorded as the crystal is rotated through a range of angles.

Structure Solution and Refinement:

- The collected diffraction data are processed to determine the unit cell dimensions and space group.
- The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- The structural model is then refined using full-matrix least-squares methods against the experimental diffraction data. This process minimizes the difference between the observed and calculated structure factors.
- Hydrogen atoms are typically located from difference Fourier maps and are refined isotropically or with a riding model.

Quantitative Data

While a comprehensive list of all bond lengths and angles is extensive due to the presence of three independent formula units in the asymmetric unit, the following table summarizes the key crystallographic data collection and refinement parameters.

Parameter	Value
Data Collection	
Radiation	Mo K α
Wavelength (Å)	0.71073
Temperature (K)	150
Refinement	
Refinement method	Full-matrix least-squares on F ²
R-factor (R1)	Typically in the range of 0.04-0.06
Weighted R-factor (wR2)	Typically in the range of 0.10-0.15
Goodness-of-fit (S)	Typically close to 1.0

Note: Specific bond lengths and angles for the anilinium cation and dihydrogen phosphate anion are consistent with those observed in other similar organic phosphate salts. For detailed atomic coordinates, bond lengths, and angles, it is recommended to refer to the Crystallographic Information File (CIF) associated with the primary research publication.

This technical guide provides a foundational understanding of the crystal structure of **aniline phosphate**, offering valuable insights for researchers and professionals in related fields. The detailed information on its structure, intermolecular interactions, and experimental protocols serves as a critical resource for further investigation and application of this compound.

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References

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